molecular formula C15H25NO B14241461 2-(Octylamino)anisole CAS No. 221187-56-0

2-(Octylamino)anisole

Cat. No.: B14241461
CAS No.: 221187-56-0
M. Wt: 235.36 g/mol
InChI Key: UOKAUGUJXVDJSN-UHFFFAOYSA-N
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Description

2-(Octylamino)anisole is an organic compound that features an anisole core substituted with an octylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylamino)anisole typically involves the alkylation of anisole with an octylamine derivative. One common method is the nucleophilic substitution reaction where anisole is treated with an octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Techniques such as distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octylamino)anisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(Octylamino)anisole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Octylamino)anisole involves its interaction with molecular targets such as enzymes or receptors. The octylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Anisole: The parent compound, which lacks the octylamino group.

    2-(Hexylamino)anisole: A similar compound with a shorter alkyl chain.

    2-(Decylamino)anisole: A similar compound with a longer alkyl chain.

Uniqueness

2-(Octylamino)anisole is unique due to the specific length of its octyl chain, which can influence its chemical reactivity and biological activity. The presence of the octylamino group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological molecules.

Properties

CAS No.

221187-56-0

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

2-methoxy-N-octylaniline

InChI

InChI=1S/C15H25NO/c1-3-4-5-6-7-10-13-16-14-11-8-9-12-15(14)17-2/h8-9,11-12,16H,3-7,10,13H2,1-2H3

InChI Key

UOKAUGUJXVDJSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=CC=C1OC

Origin of Product

United States

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